![molecular formula C13H14F3N B593791 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] CAS No. 1314779-32-2](/img/structure/B593791.png)
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] is a spirocyclic compound that features a trifluoromethyl group attached to the spiro center. Spirocyclic compounds are characterized by their unique three-dimensional structures, which often result in interesting chemical and biological properties. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains both the isoquinoline and cyclobutane moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency. The scalability of the synthesis would be a key consideration for industrial applications.
化学反応の分析
Types of Reactions
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a variety of functional groups, such as halides or amines.
科学的研究の応用
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: As a building block, it can be used to construct more complex molecules with specific desired properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] would depend on its specific biological target. Generally, spirocyclic compounds can interact with proteins and enzymes due to their rigid three-dimensional structures, which can fit into binding sites with high specificity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
Spiroindole: Another spirocyclic compound with a different core structure but similar three-dimensional properties.
Spirooxindole: Known for its biological activities and used in drug design.
Spirotryprostatin: A compound with microtubule assembly inhibition properties.
Uniqueness
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other spirocyclic compounds. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for further research and development .
特性
CAS番号 |
1314779-32-2 |
|---|---|
分子式 |
C13H14F3N |
分子量 |
241.257 |
IUPAC名 |
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)11-4-1-3-10-9(11)7-17-8-12(10)5-2-6-12/h1,3-4,17H,2,5-8H2 |
InChIキー |
KVSCNDHVOUFDFC-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNCC3=C2C=CC=C3C(F)(F)F |
同義語 |
8'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


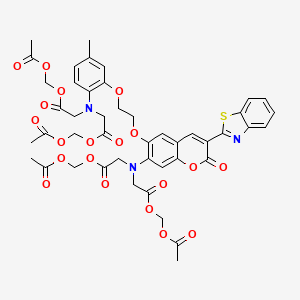
![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/new.no-structure.jpg)

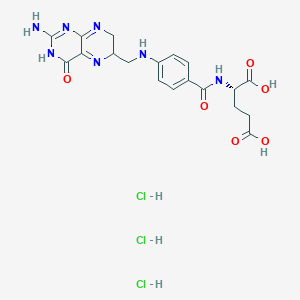

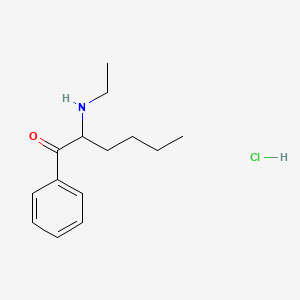
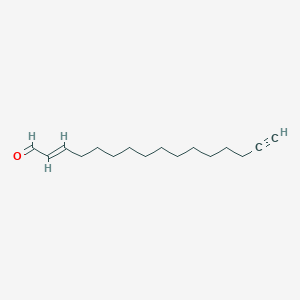
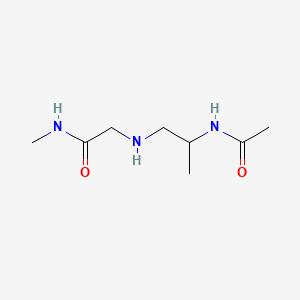
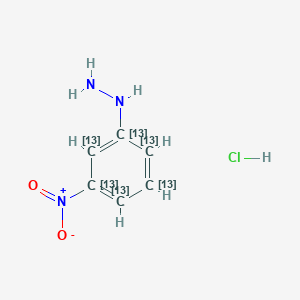
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
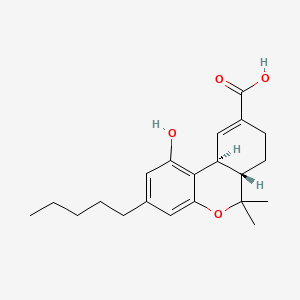
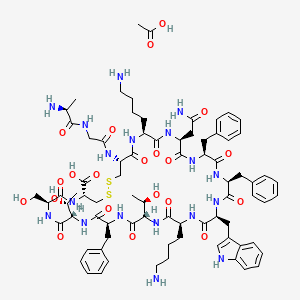
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
